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Introduction
The delivery of messenger RNA (mRNA) therapeutics and vaccines relies on sophisticated

delivery systems to protect the fragile mRNA molecule and facilitate its entry into target cells.

Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with

several approved mRNA-based vaccines utilizing this technology. The ionizable cationic lipid is

a critical component of LNPs, influencing their encapsulation efficiency, stability, and in vivo

performance. 113-O16B is a novel disulfide bond-containing ionizable cationic lipidoid that has

demonstrated significant promise for targeted mRNA delivery, particularly to lymph nodes,

which is highly advantageous for vaccine applications.

These application notes provide a detailed protocol for the encapsulation of mRNA using 113-
O16B-based LNPs, drawing upon established methodologies and specific findings from key

research. The provided protocols and data will enable researchers to effectively formulate and

characterize their own mRNA-LNP complexes for preclinical research and development.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for 113-O16B LNPs as

characterized in preclinical studies. These values serve as a benchmark for successful
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formulation.

Table 1: Lipid Nanoparticle Formulation Parameters

Component Molar Ratio (%) Role in Formulation

113-O16B 40

Ionizable cationic lipid for

mRNA complexation and

endosomal escape

DSPC 20
Helper lipid for structural

integrity

Cholesterol 38.5 Stabilizer for the lipid bilayer

DMG-PEG2000 1.5

PEGylated lipid to control

particle size and reduce

aggregation

Table 2: Physicochemical Characterization of 113-O16B LNPs

Parameter Value Method of Analysis

Mean Particle Size (Diameter) ~100 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

mRNA Encapsulation

Efficiency
> 90% RiboGreen Assay

Zeta Potential
Near-neutral at physiological

pH
Laser Doppler Velocimetry

Experimental Protocols
Protocol 1: Preparation of 113-O16B Lipid Nanoparticles
for mRNA Encapsulation
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This protocol details the formulation of mRNA-loaded LNPs using the 113-O16B lipid via

microfluidic mixing.

Materials:

113-O16B (in ethanol)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

Cholesterol (in ethanol)

1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)

mRNA transcript in RNase-free citrate buffer (pH 4.0)

Ethanol (anhydrous, RNase-free)

RNase-free water

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing device (e.g., NanoAssemblr®)

Dialysis cassette (e.g., 10 kDa MWCO)

Sterile, RNase-free microcentrifuge tubes and reagents

Procedure:

Preparation of Lipid Stock Solutions:

Prepare individual stock solutions of 113-O16B, DSPC, cholesterol, and DMG-PEG2000

in anhydrous ethanol at appropriate concentrations.

Vortex each solution until the lipids are fully dissolved.

Preparation of the Lipid Mixture (Organic Phase):
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In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a final molar

ratio of 40:20:38.5:1.5 (113-O16B:DSPC:Cholesterol:DMG-PEG2000).

Add anhydrous ethanol to the lipid mixture to achieve the desired final lipid concentration

for formulation.

Vortex the final lipid mixture to ensure homogeneity.

Preparation of the mRNA Solution (Aqueous Phase):

Dilute the mRNA transcript in RNase-free citrate buffer (pH 4.0) to the desired

concentration. The acidic pH is crucial for the protonation of the ionizable lipid 113-O16B,

facilitating its interaction with the negatively charged mRNA.

Microfluidic Mixing for LNP Formation:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into their

respective inlet reservoirs.

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly

of the lipids around the mRNA, forming the LNPs.

Purification and Buffer Exchange:

Collect the LNP solution from the outlet of the microfluidic device.

To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against

sterile PBS (pH 7.4) at 4°C for at least 18 hours using a dialysis cassette. Change the

dialysis buffer at least three times during this period.

Sterilization and Storage:

After dialysis, recover the purified LNP solution.
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Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.

Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term

storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Characterization of 113-O16B mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:

Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

Acceptable criteria are typically a mean particle size of approximately 100 nm and a PDI

below 0.2, indicating a monodisperse population of nanoparticles.

2. mRNA Encapsulation Efficiency:

Use a Quant-iT™ RiboGreen™ assay or a similar fluorescence-based method to determine

the amount of encapsulated mRNA.

Measure the fluorescence of the LNP sample before and after the addition of a membrane-

lysing agent (e.g., Triton X-100).

The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

A high encapsulation efficiency (>90%) is desirable.

3. Zeta Potential Measurement:

Dilute the LNP formulation in an appropriate buffer (e.g., PBS at pH 7.4).

Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

The zeta potential should be near-neutral at physiological pH, which helps to minimize non-

specific interactions in vivo.
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Experimental Workflow for mRNA Encapsulation
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Caption: Workflow for the formulation of 113-O16B mRNA lipid nanoparticles.
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Caption: Cellular pathway of mRNA-LNP uptake, endosomal escape, and antigen presentation.
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To cite this document: BenchChem. [Application Notes and Protocols for mRNA
Encapsulation with 113-O16B Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b11928847#protocol-for-encapsulating-
mrna-with-113-o16b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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